![molecular formula C20H15FN4O2S B2706869 N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-40-1](/img/structure/B2706869.png)
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Imaging and PET
Compounds structurally related to the queried chemical have been explored for their potential in radioligand imaging, particularly with PET (Positron Emission Tomography). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structural complexity, has been reported as selective ligands for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of such compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Anticancer and Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines, which share a heterocyclic backbone with the query compound, has identified them as potential antiasthma agents due to their activity as mediator release inhibitors (Medwid et al., 1990). This illustrates the broader therapeutic potential of compounds with similar structural features in treating respiratory conditions.
Insecticidal Applications
Compounds incorporating a thiadiazole moiety, akin to the structural motif in the query, have been synthesized and assessed for their insecticidal properties against Spodoptera littoralis, a pest affecting cotton (Fadda et al., 2017). This research avenue underscores the potential of such compounds in agricultural science and pest management strategies.
Antibacterial Agents
Research into oxazolidinone derivatives, which are structurally related to the compound of interest, has revealed novel analogs with significant antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996). This highlights the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies.
PI3K Inhibitors for Cancer Treatment
Modifications of compounds with similar structural features, such as the replacement of acetamide groups with alkylurea, have shown remarkable anticancer effects by inhibiting PI3Ks, illustrating the potential of these compounds in cancer therapy with reduced toxicity (Wang et al., 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-22-18-19(28-12)17(13-5-3-2-4-6-13)24-25(20(18)27)11-16(26)23-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFSMNDUGYWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

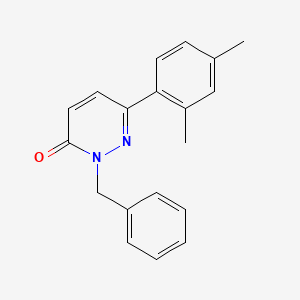
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
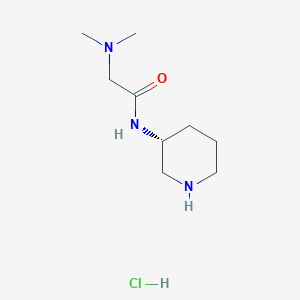

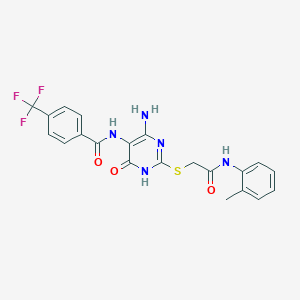
![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)
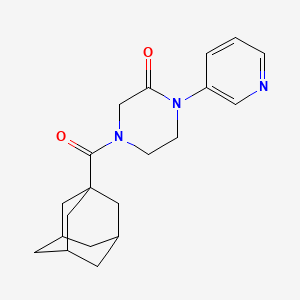
![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)


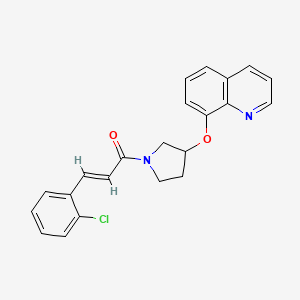
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)